molecular formula C23H23N3O2S B14801500 4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline

4-[(E)-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]imino}methyl]-N,N-dimethylaniline

Cat. No.: B14801500
M. Wt: 405.5 g/mol
InChI Key: PSWOKSSMQXXIIQ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indole ring, a sulfonyl group, and a benzylidene aniline moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline typically involves multiple steps, starting with the preparation of the indole ring system. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonylation of the indole ring is achieved by reacting it with a sulfonyl chloride in the presence of a base such as pyridine.

The final step involves the condensation of the sulfonylated indole with 4-(dimethylamino)benzaldehyde under basic conditions to form the desired compound. This step is typically carried out in the presence of a catalyst such as piperidine to facilitate the formation of the benzylidene aniline moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group or the double bond in the benzylidene moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced aromatic compounds.

Scientific Research Applications

4-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring and sulfonyl group can participate in hydrogen bonding and hydrophobic interactions, while the benzylidene aniline moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[4-(dimethylamino)benzylidene]aniline is unique due to the presence of the benzylidene aniline moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

4-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C23H23N3O2S/c1-25(2)21-11-7-18(8-12-21)17-24-20-9-13-22(14-10-20)29(27,28)26-16-15-19-5-3-4-6-23(19)26/h3-14,17H,15-16H2,1-2H3

InChI Key

PSWOKSSMQXXIIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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